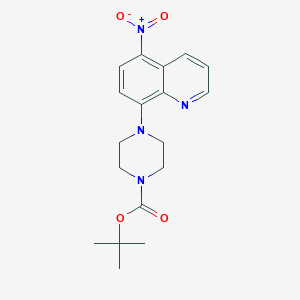
2-Bromo-5-fluorobenzyl chloride
Descripción general
Descripción
2-Bromo-5-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
Mode of Action
- 2-Bromo-5-fluorobenzyl chloride can undergo free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it generates a succinimidyl radical (S·) that abstracts a hydrogen atom from the benzylic position, forming succinimide (SH). The overall reaction is as follows
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-fluorobenzyl chloride plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive benzylic chloride group. This group can undergo nucleophilic substitution, where nucleophiles such as thiols, amines, or hydroxyl groups attack the carbon atom bonded to the chlorine, leading to the formation of new covalent bonds. This reactivity makes this compound a useful tool in modifying biomolecules for research purposes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter the activity of these biomolecules, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. The compound can also affect gene expression by modifying transcription factors or other regulatory proteins. These changes at the molecular level can have downstream effects on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that the compound can have lasting effects on cellular function, with some modifications persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify specific biomolecules without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or physiological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze nucleophilic substitution reactions. These enzymes can include cytochrome P450s, which are involved in the metabolism of many xenobiotics. The compound can also affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, the compound may be transported into specific cellular compartments where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the reaction of 2-bromo-5-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions to introduce the chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.
Coupling Reactions: Biaryl compounds are the primary products.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluorobenzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the synthesis of bioactive compounds for studying biological pathways.
Industry: Employed in the manufacture of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
2-Bromo-5-fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine.
2-Bromo-5-fluorobenzyl alcohol: Contains a hydroxyl group instead of a chloride.
Uniqueness: 2-Bromo-5-fluorobenzyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-2-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMKPLUMLVBPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655912 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857276-61-0 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857276-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)






![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)
